molecular formula C16H13Cl2N3O2S B10862733 4-(2,4-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(2,4-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10862733
M. Wt: 382.3 g/mol
InChI Key: ODFFHNLLXILFFC-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 3,5-dimethoxybenzohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the corresponding hydrazone. This intermediate is then cyclized using a thiolating agent, such as thiourea, under reflux conditions to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems may enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.

    Substitution: The dichlorophenyl and dimethoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-(2,4-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl and dimethoxyphenyl groups may enhance binding affinity and selectivity. The thiol group can form covalent bonds with target proteins, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(2,4-dichlorophenyl)-5-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2,4-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-one

Uniqueness

4-(2,4-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both dichlorophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. These substituents may enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13Cl2N3O2S/c1-22-11-5-9(6-12(8-11)23-2)15-19-20-16(24)21(15)14-4-3-10(17)7-13(14)18/h3-8H,1-2H3,(H,20,24)

InChI Key

ODFFHNLLXILFFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NNC(=S)N2C3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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